

# Application Notes and Protocols: NVOC-caged-TMP-Halo for Super-Resolution Microscopy

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## Compound of Interest

Compound Name: NVOC cage-TMP-Halo

Cat. No.: B10857641

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## Introduction

This document provides detailed application notes and protocols for the use of the NVOC-caged-TMP-Halo system in conjunction with super-resolution microscopy. This chemo-optogenetic tool offers precise spatiotemporal control over protein localization, which, when combined with advanced imaging techniques, enables the study of cellular processes at the nanoscale. The NVOC-caged-TMP-Halo is a photoactivatable chemical inducer of dimerization. [1][2] It allows for the light-induced interaction of two proteins of interest within a living cell, which can then be visualized using super-resolution microscopy.

The system is composed of three key parts:

- NVOC (6-nitroveratryloxycarbonyl): A photolabile caging group that is cleaved upon exposure to ~405 nm light.
- TMP (Trimethoprim): A small molecule that specifically binds to E. coli dihydrofolate reductase (eDHFR).
- Halo: A ligand that forms a covalent bond with the HaloTag protein.

In a typical experiment, a protein of interest is fused to the HaloTag protein (the "anchor") and another protein is fused to eDHFR (the "prey"). In the presence of NVOC-caged-TMP-Halo, the

anchor protein becomes covalently labeled. The system remains inactive until illuminated with light, which removes the NVOC cage and allows the TMP moiety to bind to the eDHFR-fused prey protein, thus recruiting it to the location of the anchor protein. This acute control over protein-protein interactions provides a powerful tool for dissecting dynamic cellular functions.[2][3][4]

Following the light-induced recruitment, the protein complex, which is marked by the HaloTag, can be labeled with a bright, photostable fluorescent dye suitable for super-resolution microscopy techniques such as PALM (Photo-Activated Localization Microscopy) or STORM (Stochastic Optical Reconstruction Microscopy). Janelia Fluor® (JF) dyes are particularly well-suited for this purpose due to their superior brightness and photostability.

## Core Concepts and Workflow

The overall workflow involves two main stages: the light-induced recruitment of a protein of interest and the subsequent super-resolution imaging of the recruited complex.



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**Figure 1.** General experimental workflow combining NVOC-caged-TMP-Halo protein recruitment with super-resolution microscopy.

## Quantitative Data Summary

The following tables summarize key quantitative parameters for the components and techniques described in these application notes.

Table 1: Properties of NVOC-caged-TMP-Halo System

Parameter	Value	Reference
Uncaging Wavelength	~405 nm	
Typical Concentration	20 $\mu$ M	
Incubation Time	15-60 min	
Recruitment Half-life ( $t_{1/2}$ )	~15 s	
Reversibility	Addition of competitor TMP	

Table 2: Photophysical Properties of Recommended Janelia Fluor® Dyes for Super-Resolution

Dye	Excitation Max (nm)	Emission Max (nm)	Quantum Yield	Extinction Coefficient ( $M^{-1}cm^{-1}$ )	Suitable for	Reference
JF <sub>549</sub>	549	571	0.88	101,000	dSTORM, STED	
JF <sub>646</sub>	646	664	0.54	150,000	dSTORM, PALM	
PA-JF <sub>549</sub>	549	571	-	-	PALM, sptPALM	
PA-JF <sub>646</sub>	646	664	-	-	PALM, sptPALM	

## Experimental Protocols

### Protocol 1: Light-Induced Protein Recruitment using NVOC-caged-TMP-Halo

This protocol describes the steps for recruiting a cytosolic eDHFR-tagged protein to a specific subcellular location defined by a HaloTag-anchored protein.

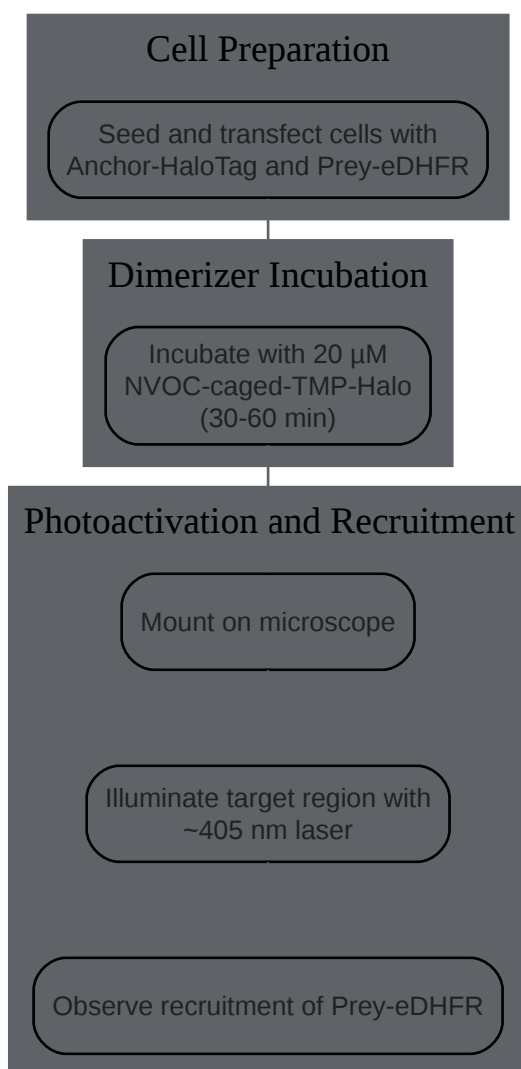
**Materials:**

- Mammalian cells (e.g., HeLa, U2OS) cultured on glass-bottom dishes suitable for microscopy.
- Plasmids encoding Anchor-HaloTag and Prey-eDHFR fusion proteins.
- Transfection reagent.
- NVOC-caged-TMP-Halo.
- DMSO.
- Live-cell imaging medium.
- Microscope equipped with a 405 nm laser for uncaging and appropriate filters for observing fluorescently tagged proteins (if applicable, e.g., GFP-tagged anchor).

**Procedure:**

- Cell Culture and Transfection:
  - One day prior to the experiment, seed cells onto glass-bottom dishes to achieve 60-80% confluency on the day of transfection.
  - Co-transfect the cells with plasmids encoding the Anchor-HaloTag and Prey-eDHFR fusion proteins using a standard transfection protocol.
  - Allow 24-48 hours for protein expression.
- Incubation with NVOC-caged-TMP-Halo:
  - Prepare a stock solution of NVOC-caged-TMP-Halo in DMSO.
  - Dilute the stock solution in pre-warmed live-cell imaging medium to a final concentration of 20  $\mu$ M.

- Replace the culture medium in the dish with the NVOC-caged-TMP-Halo containing medium.
- Incubate the cells for 30-60 minutes at 37°C in a CO<sub>2</sub> incubator.
- Photoactivation (Uncaging):
  - Mount the dish on the microscope.
  - Identify a cell co-expressing both fusion proteins.
  - Using the 405 nm laser, illuminate the specific subcellular region of interest where the Anchor-HaloTag protein is localized. The laser power and duration should be optimized to achieve efficient uncaging while minimizing phototoxicity. A short pulse (ms) of illumination is often sufficient.
  - Monitor the recruitment of the Prey-eDHFR protein (which can be tagged with a fluorescent protein like mCherry for real-time visualization) to the illuminated region. Recruitment is typically observed within seconds.



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**Figure 2.** Workflow for photo-inducible protein recruitment.

## Protocol 2: Super-Resolution (dSTORM) Imaging of Recruited HaloTag-labeled Proteins

This protocol outlines the steps for labeling the recruited protein complex with a Janelia Fluor® dye and performing dSTORM imaging. This protocol assumes the Anchor-HaloTag protein will be imaged.

Materials:

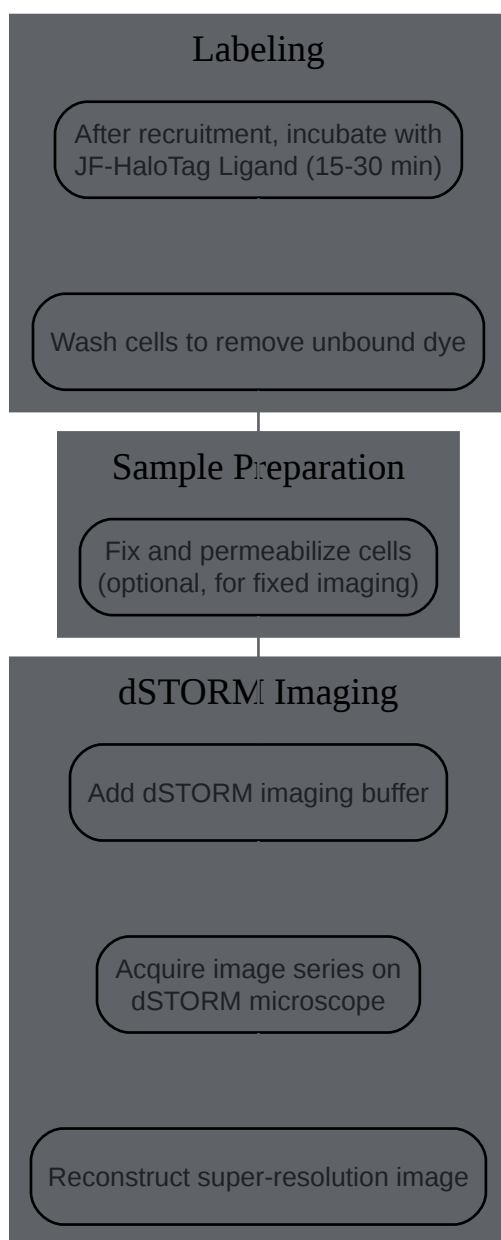
- Cells from Protocol 1 after protein recruitment.
- Janelia Fluor® dye-HaloTag Ligand (e.g., JF<sub>646</sub>-HaloTag Ligand).
- DMSO.
- Live-cell imaging medium.
- Fixation buffer (e.g., 4% paraformaldehyde in PBS).
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
- dSTORM imaging buffer.
- dSTORM-capable microscope with appropriate laser lines (e.g., 647 nm for JF<sub>646</sub>) and filters.

#### Procedure:

- Labeling with Janelia Fluor® Dye:
  - After photo-induced recruitment, wash the cells once with pre-warmed live-cell imaging medium.
  - Prepare a staining solution of the JF-HaloTag Ligand in live-cell imaging medium. The optimal concentration should be determined empirically but is typically in the range of 0.1-0.5  $\mu$ M.
  - Incubate the cells with the staining solution for 15-30 minutes at 37°C.
  - Wash the cells three times for 5 minutes each with fresh, pre-warmed live-cell imaging medium to remove unbound dye.
- Cell Fixation and Permeabilization (for fixed-cell imaging):
  - Wash the cells twice with PBS.
  - Fix the cells with fixation buffer for 10-15 minutes at room temperature.
  - Wash three times with PBS.

- If the target protein is intracellular, permeabilize the cells with permeabilization buffer for 5-10 minutes.
- Wash three times with PBS.
- dSTORM Imaging:
  - Replace the PBS with a dSTORM imaging buffer, which is designed to promote the photoswitching of the fluorophores.
  - Mount the sample on the dSTORM microscope.
  - Illuminate the sample with the appropriate laser line at high power to induce the "off" state of most fluorophores and cause individual molecules to blink.
  - Acquire a series of thousands of images, capturing the stochastic activation of individual fluorophores.
  - The final super-resolution image is reconstructed by fitting the point spread function of each detected blinking event to determine the precise location of each molecule.





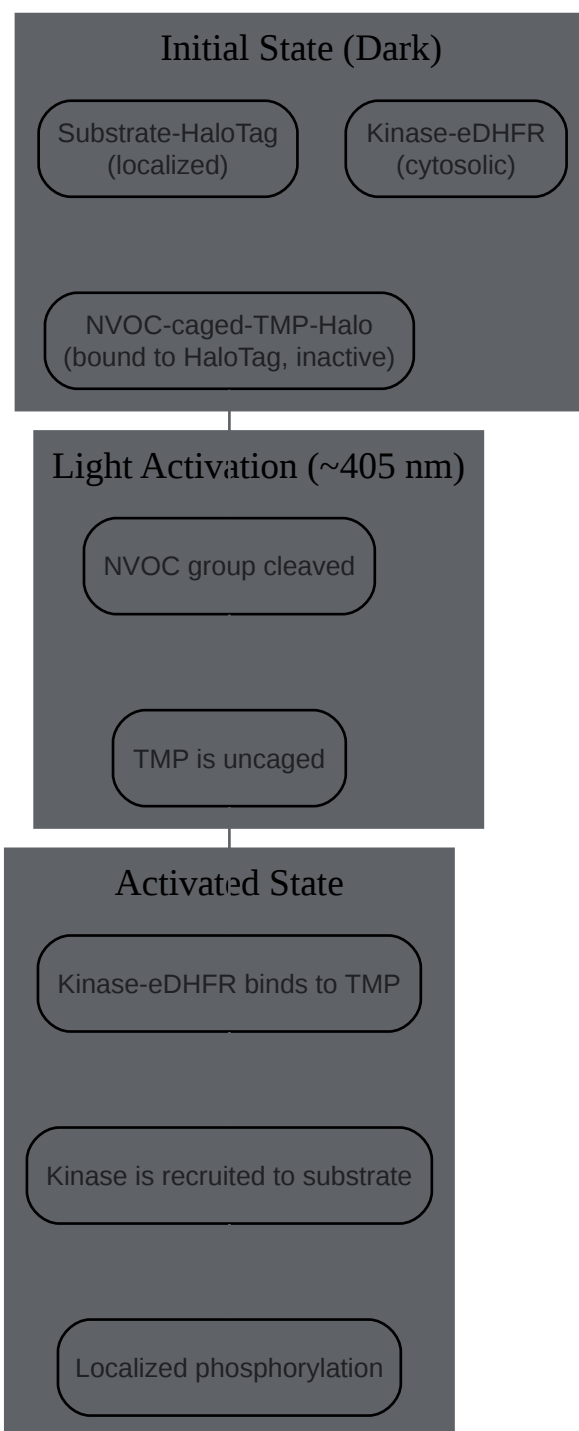
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**Figure 3.** Workflow for super-resolution imaging of the recruited complex.

## Signaling Pathway Example: Light-Induced Kinase Recruitment

This system can be used to study signaling pathways by recruiting an active kinase to its substrate. For example, recruiting a kinase to a specific cellular structure to observe localized

phosphorylation events.



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**Figure 4.** Signaling pathway diagram for light-induced kinase activity.

## Conclusion

The combination of NVOC-caged-TMP-Halo for chemo-optogenetic control and super-resolution microscopy provides an unparalleled approach to study the dynamics of protein function at the nanoscale. The protocols and data presented here offer a framework for researchers to design and execute experiments that can unravel complex biological processes with high spatial and temporal precision. Careful optimization of labeling conditions, light exposure, and imaging parameters will be crucial for achieving high-quality, reproducible results.

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